molecular formula C10H9NO4 B15172018 (5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid CAS No. 918543-48-3

(5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B15172018
CAS No.: 918543-48-3
M. Wt: 207.18 g/mol
InChI Key: VEFFNECIDVRBTE-MRVPVSSYSA-N
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Description

(5R)-2-Oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid is a chiral oxazolidine derivative characterized by a phenyl substituent at position 3 and a carboxylic acid group at position 5 of the heterocyclic ring. The (5R) configuration denotes the stereochemistry at the 5th carbon, which is critical for its spatial arrangement and interactions in biological or synthetic contexts.

Properties

CAS No.

918543-48-3

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

(5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C10H9NO4/c12-9(13)8-6-11(10(14)15-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-/m1/s1

InChI Key

VEFFNECIDVRBTE-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylglycine derivative with an appropriate carbonyl compound, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, reduced oxazolidines, and substituted phenyl derivatives.

Scientific Research Applications

(5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and stereoselective processes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, influencing various biochemical pathways. The phenyl group may also play a role in binding interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Substituent Variations in the Oxazolidine Core

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Stereochemistry Key Functional Groups/Modifications
(5R)-2-Oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid (Target) Phenyl (3), COOH (5) 5R Baseline structure
(4R,5R)-5-(4-Hydroxyphenyl)-2-oxo-1,3-oxazolidine-4-carboxylic acid 4-Hydroxyphenyl (5), COOH (4) 4R,5R Hydroxyl group enhances polarity
trans-4-(1-Naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid 1-Naphthyl (4), COOH (5) Trans configuration Bulky aromatic group reduces solubility
3-(3-Cyanophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid 3-Cyanophenyl (3), COOH (5) Not specified Electron-withdrawing cyano group increases acidity
(4S,5R)-5-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid Ethyl (5), COOH (4) 4S,5R Aliphatic substituent alters hydrophobicity
(4S,5R)-N-Benzoyl-2-(4′-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid Benzoyl (N), 4-methoxyphenyl (2), phenyl (4), COOH (5) 4S,5R Multiple aromatic groups for drug activity

Research Findings and Data

Antioxidant Activity of Pyrrolidine Analogs

For instance:

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one showed 1.5× higher DPPH scavenging activity than ascorbic acid .
  • Thioxo-triazole derivatives demonstrated optical density values of 1.149 in reducing power assays, indicating strong electron-donating capacity .

Crystallographic and Stability Data

  • The crystal structure of (4R,4aR,7aS*)-5-oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid revealed intermolecular O–H···O hydrogen bonds and C–H···π interactions, stabilizing the lattice. Similar packing may occur in the target compound.
  • X-ray diffraction confirmed the planar configuration of benzimidazole derivatives, crucial for π-π stacking in drug-receptor interactions .

Biological Activity

(5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C12H11NO3, with a molecular weight of approximately 219.23 g/mol. The compound features an oxazolidine ring structure that includes a carbonyl group and a phenyl substituent, which are critical for its biological activity.

Pain Management and Sodium Channel Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of sodium channels, particularly the Na v 1.8 channel. This channel is involved in pain signaling pathways, suggesting potential applications in pain management therapies .

Table 1: Summary of Biological Activities

Activity Mechanism Potential Applications
Sodium Channel InhibitionInhibition of Na v 1.8 channelsPain management
Antimicrobial ActivityInteraction with bacterial cell wallsTreatment of infections
Anti-inflammatory EffectsModulation of inflammatory pathwaysManagement of inflammatory diseases

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The structural features of the compound contribute to its ability to disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Cytotoxicity Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The findings suggest that modifications to the oxazolidine structure can enhance anticancer activity while minimizing toxicity to non-cancerous cells .
  • Antimicrobial Screening : A study screened various derivatives against clinically significant pathogens, revealing promising results against carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa. These results underscore the potential for this compound in addressing antibiotic resistance .

The biological activity of this compound can be attributed to several mechanisms:

  • Sodium Channel Modulation : By inhibiting specific sodium channels, the compound may alter neuronal excitability and reduce pain signaling.
  • Antimicrobial Action : The compound's ability to interfere with bacterial cell wall synthesis suggests a mechanism similar to that of beta-lactam antibiotics, which could be leveraged in developing new antimicrobial agents.

Q & A

Q. How can contradictory data on the compound’s reactivity in substitution reactions be reconciled?

  • Methodological Answer : Investigate solvent polarity (Kamlet-Taft parameters) and leaving-group effects (e.g., tosyl vs. mesyl). Kinetic studies (NMR time-course or stopped-flow UV-Vis) differentiate SN1 vs. SN2 mechanisms. Isotope labeling (18O^{18}\text{O}) tracks nucleophilic attack pathways .

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